molecular formula C13H10N4O3 B5727037 (E)-3-(2-NITROPHENYL)-N-(2-PYRIMIDINYL)-2-PROPENAMIDE

(E)-3-(2-NITROPHENYL)-N-(2-PYRIMIDINYL)-2-PROPENAMIDE

Cat. No.: B5727037
M. Wt: 270.24 g/mol
InChI Key: PCFAVBFGNFWMGI-VOTSOKGWSA-N
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Description

(E)-3-(2-Nitrophenyl)-N-(2-pyrimidinyl)-2-propenamide is an organic compound that belongs to the class of amides It features a nitrophenyl group and a pyrimidinyl group connected through a propenamide linkage

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-pyrimidin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-12(16-13-14-8-3-9-15-13)7-6-10-4-1-2-5-11(10)17(19)20/h1-9H,(H,14,15,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFAVBFGNFWMGI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-nitrophenyl)-N-(2-pyrimidinyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitrobenzaldehyde and 2-aminopyrimidine.

    Condensation Reaction: The 2-nitrobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Reduction Product: 3-(2-Aminophenyl)-N-(2-pyrimidinyl)-2-propenamide.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(2-Nitrophenyl)-N-(2-pyrimidinyl)-2-propenamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (E)-3-(2-nitrophenyl)-N-(2-pyrimidinyl)-2-propenamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (E)-3-(2-Nitrophenyl)-N-(2-pyridinyl)-2-propenamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    (E)-3-(2-Nitrophenyl)-N-(2-thiazolyl)-2-propenamide: Similar structure but with a thiazolyl group instead of a pyrimidinyl group.

Uniqueness: (E)-3-(2-Nitrophenyl)-N-(2-pyrimidinyl)-2-propenamide is unique due to the presence of both nitrophenyl and pyrimidinyl groups, which confer specific electronic and steric properties. These properties make it particularly suitable for certain applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

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